molecular formula C12H13BrN2O B2455859 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide CAS No. 1333703-44-8

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide

Cat. No.: B2455859
CAS No.: 1333703-44-8
M. Wt: 281.153
InChI Key: HVSAOXCYGWFCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide is an organic compound that features a bromophenyl group, a cyanomethyl group, and a methylpropanamide moiety

Preparation Methods

The synthesis of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde, which undergoes a series of reactions to introduce the cyanomethyl and methylpropanamide groups.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

    Industrial Production: Industrial production methods may involve large-scale reactions using automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation.

Scientific Research Applications

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in biological studies to investigate its effects on various biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-(3-bromophenyl)-N-(methyl)-2-methylpropanamide and 2-(3-bromophenyl)-N-(ethyl)-2-methylpropanamide share structural similarities.

    Uniqueness: The presence of the cyanomethyl group in this compound distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-12(2,11(16)15-7-6-14)9-4-3-5-10(13)8-9/h3-5,8H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSAOXCYGWFCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.